Arsine, allyldichloro-

Description

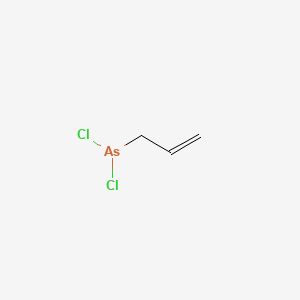

Allyldichloroarsine (C₃H₅AsCl₂) is an organoarsenic compound characterized by an allyl group (C₃H₅) bonded to an arsenic atom, which is further substituted with two chlorine atoms. This compound belongs to the class of alkyldihalogenated arsines, known for their reactivity and toxicity. Organoarsenicals like allyldichloroarsine are typically synthesized for specialized industrial or research purposes, though their use is restricted due to high toxicity and environmental concerns .

Properties

CAS No. |

64047-01-4 |

|---|---|

Molecular Formula |

C3H5AsCl2 |

Molecular Weight |

186.90 g/mol |

IUPAC Name |

dichloro(prop-2-enyl)arsane |

InChI |

InChI=1S/C3H5AsCl2/c1-2-3-4(5)6/h2H,1,3H2 |

InChI Key |

ZGMCDUXVYWTXFB-UHFFFAOYSA-N |

Canonical SMILES |

C=CC[As](Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Allyldichloroarsine can be synthesized through the reaction of allylmagnesium bromide with arsenic trichloride. The reaction typically takes place in an ether solution and involves the following steps:

- Preparation of allylmagnesium bromide by reacting allyl bromide with magnesium in dry ether.

- Reaction of the prepared allylmagnesium bromide with arsenic trichloride to form allyldichloroarsine and magnesium bromide chloride as a by-product.

The reaction conditions usually involve maintaining a low temperature to control the reactivity of the intermediates and ensure a higher yield of the desired product.

Chemical Reactions Analysis

Allyldichloroarsine undergoes several types of chemical reactions, including:

Oxidation: Allyldichloroarsine can be oxidized to form allylarsenic acid derivatives.

Reduction: Reduction reactions can convert allyldichloroarsine to allylarsine.

Substitution: The chlorine atoms in allyldichloroarsine can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: It is used as a reagent in organic synthesis to introduce arsenic-containing functional groups into organic molecules.

Biology: Research has explored its effects on biological systems, particularly its toxicological impact on cells and tissues.

Medicine: While its use in medicine is limited due to its toxicity, studies have investigated its potential as a chemotherapeutic agent.

Industry: Allyldichloroarsine has been used in the production of other organoarsenic compounds and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of allyldichloroarsine involves its interaction with cellular components, leading to cellular damage and toxicity. The compound can react with thiol groups in proteins and enzymes, disrupting their normal function. This interaction can lead to the formation of reactive oxygen species, causing oxidative stress and cellular damage. The molecular targets include enzymes involved in cellular respiration and other critical biochemical pathways.

Comparison with Similar Compounds

Chemical Structure and Reactivity

A comparative analysis of allyldichloroarsine with structurally related compounds is outlined below:

Table 1: Structural and Reactivity Comparison

Key Observations :

- Substituent Effects: Allyldichloroarsine’s allyl group enhances its organic reactivity compared to inorganic analogs like arsine. The chlorine atoms increase its electrophilicity, facilitating nucleophilic substitutions.

- Hazard Profile : Unlike arsine (AsH₃), which is gaseous and acutely toxic, allyldichloroarsine’s liquid state and organic backbone may alter its exposure pathways but retain high toxicity due to arsenic release upon decomposition .

Toxicity and Health Effects

- Allyldichloroarsine: Limited direct toxicity data exist, but its structural similarity to Lewisite suggests vesicant properties and systemic toxicity via arsenic release. Exposure routes include inhalation, dermal contact, and ingestion.

- Arsine (AsH₃) : Causes hemolysis, renal failure, and death at concentrations >10 ppm. Odor detection (garlic-like) occurs above toxic thresholds, complicating early warning .

- Lewisite : Rapidly penetrates skin and mucous membranes, causing blistering and arsenic poisoning. Immediate decontamination with British Anti-Lewisite (BAL) is critical .

- Stibine (SbH₃) : Less toxic than arsine but still hazardous; primary risk arises from antimony’s metalloid effects .

Analytical Detection Methods

- Colorimetric Assays: Arsine (AsH₃) is detected via the silver diethyldithiocarbamate method, producing a red complex measurable at 520 nm . Allyldichloroarsine may require acid digestion to release inorganic arsenic for similar testing.

- Mass Spectrometry: High-resolution time-of-flight MS (HR-TOFMS) distinguishes arsine (m/z 77.94452) from organoarsenicals like allyldichloroarsine (theoretical m/z ~170) with <3.1 mDa error .

- Gas Chromatography: Effective for separating volatile arsenicals like AsH₃ and SbH₃, but less suited for non-volatile derivatives unless derivatized .

Industrial and Historical Context

- Allyldichloroarsine: Potential use in chemical synthesis or catalysis, though overshadowed by safety concerns. No widespread commercial applications are documented.

- Lewisite : Infamously used in World War I as a blistering agent; stockpiles remain regulated under chemical weapons conventions .

- Arsine (AsH₃) : Employed in semiconductor manufacturing for arsenic doping, requiring stringent containment measures .

Biological Activity

Arsine, allyldichloro- (chemical formula C3H5AsCl2) is an organoarsenic compound that has garnered attention due to its potential biological effects and toxicity. Understanding its biological activity is crucial for assessing health risks associated with occupational exposure and environmental contamination. This article compiles findings from various studies to provide a comprehensive overview of the biological activity of allyldichloroarsine.

- Molecular Weight : 77.95 g/mol .

- Chemical Structure : The compound consists of an arsenic atom bonded to two chlorine atoms and an allyl group.

Mechanism of Toxicity

Allyldichloroarsine exhibits toxicity primarily through its ability to generate reactive oxygen species (ROS) and induce oxidative stress. This mechanism leads to cellular damage, particularly affecting red blood cells, resulting in hemolysis and other hematological disorders.

Key Findings:

- Oxidative Stress : Studies indicate that allyldichloroarsine can cause oxidative damage to hemoglobin, which is a significant factor in its hemolytic activity .

- Hemolytic Anemia : Acute exposure can lead to intravascular hemolysis, characterized by symptoms such as dark urine and jaundice .

Occupational Exposure

A notable epidemiological study examined chronic exposure to arsine in a lead-acid battery manufacturing plant. The findings included:

- Exposure Levels : Personal air samples showed arsine concentrations ranging from non-detectable to 49 μg/m³ .

- Urinary Arsenic Correlation : A strong correlation (r=0.84; P=0.0001) was found between urinary arsenic levels and arsine exposure, indicating significant absorption through inhalation .

Clinical Manifestations

Acute and chronic exposures have distinct clinical presentations:

- Acute Exposure : Symptoms include headache, abdominal pain, and severe cases leading to renal failure and death at high concentrations (≥250 ppm) .

- Chronic Exposure : Long-term low-level exposure can result in similar symptoms as acute poisoning but may also include neurological effects such as peripheral neuropathy .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.